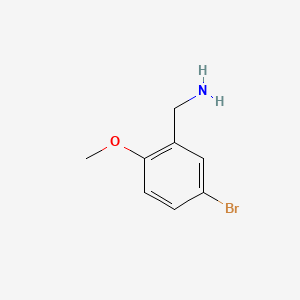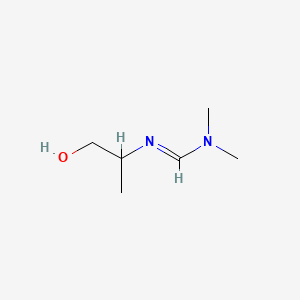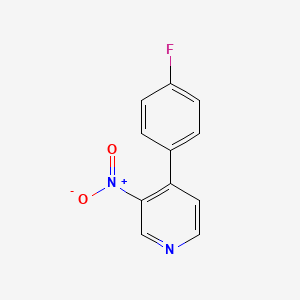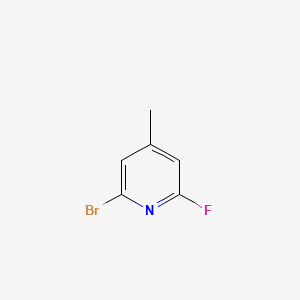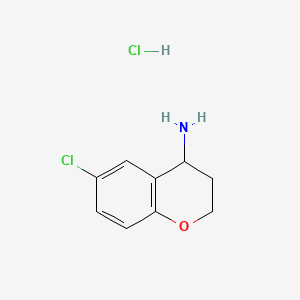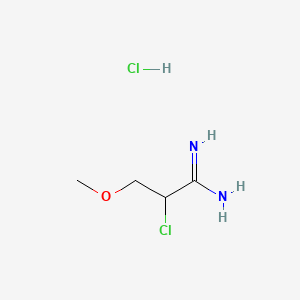
2-chloro-3-methoxypropionamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methoxypropionamidine hydrochloride is a chemical compound with the molecular formula C4H9ClN2O·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methoxypropionamidine hydrochloride typically involves the reaction of 2-chloro-3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxypropionamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted propionamidine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-3-methoxypropionamidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-3-methoxypropionamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: A compound with similar structural features but different functional groups.
3-Chloro-2-methyl-1-propene: Another related compound with a similar carbon backbone but different substituents.
Uniqueness
2-Chloro-3-methoxypropionamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
175136-99-9 |
|---|---|
Molecular Formula |
C4H10Cl2N2O |
Molecular Weight |
173.037 |
IUPAC Name |
2-chloro-3-methoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9ClN2O.ClH/c1-8-2-3(5)4(6)7;/h3H,2H2,1H3,(H3,6,7);1H |
InChI Key |
SFVRDLNUUFHMJI-UHFFFAOYSA-N |
SMILES |
COCC(C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


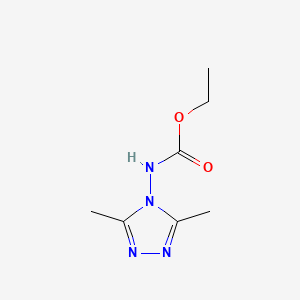
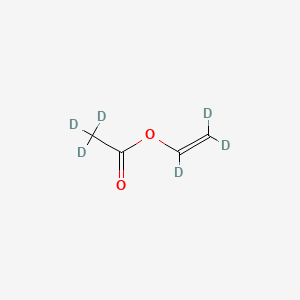
![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)
